Welcome to the BenchChem Online Store!
molecular formula C24H24BrFO2 B8387258 3-(4-Bromophenoxy)benzyl 2-(4-fluorophenyl)-2-methylbutyl ether CAS No. 80843-68-1

3-(4-Bromophenoxy)benzyl 2-(4-fluorophenyl)-2-methylbutyl ether

Cat. No. B8387258
M. Wt: 443.3 g/mol
InChI Key: UOAUJKAZUOFEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04570005

Procedure details

To 20 ml of toluene was added 0.60 g of sodium hydride (60% in oil) and the mixture was refluxed, and a solution of 2.0 g of 2-(4-fluorophenyl)-2-methylbutyl alcohol in 10 ml of 40% DMF/toluene was added dropwise to the mixture over a period of 20 minutes. The mixture was stirred for 10 minutes and a solution of 4.0 g of 3-(4-bromophenoxy)benzyl bromide in 10 ml of toluene was added dropwise to the mixture over a period of 10 minutes. The mixture was further heated and refluxed for 1 hour and cooled to room temperature, and poured into water. The toluene layer was separated, washed with water, dried over Na2SO4, and evaporated under reduced pressure and the obtained crude ether was purified by column chromatography on 100 g of silica gel (1:1 mixed solvent of toluene and hexane was used as eluent) to give 3.7 g of the desired ether (the yield was 76% of the theoretical yield).
Name
2-(4-fluorophenyl)-2-methylbutyl alcohol
Quantity
2 g
Type
reactant
Reaction Step One
Name
DMF toluene
Quantity
10 mL
Type
solvent
Reaction Step One
Name
3-(4-bromophenoxy)benzyl bromide
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:15])([CH2:13][CH3:14])[CH2:11][OH:12])=[CH:6][CH:5]=1.[Br:16][C:17]1[CH:31]=[CH:30][C:20]([O:21][C:22]2[CH:23]=[C:24]([CH:27]=[CH:28][CH:29]=2)[CH2:25]Br)=[CH:19][CH:18]=1.O>CN(C=O)C.C1(C)C=CC=CC=1.C1(C)C=CC=CC=1>[F:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]([CH2:13][CH3:14])([CH3:15])[CH2:11][O:12][CH2:25][C:24]2[CH:27]=[CH:28][CH:29]=[C:22]([O:21][C:20]3[CH:30]=[CH:31][C:17]([Br:16])=[CH:18][CH:19]=3)[CH:23]=2)=[CH:8][CH:9]=1 |f:0.1,5.6|

Inputs

Step One
Name
2-(4-fluorophenyl)-2-methylbutyl alcohol
Quantity
2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CO)(CC)C
Name
DMF toluene
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O.C1(=CC=CC=C1)C
Step Two
Name
3-(4-bromophenoxy)benzyl bromide
Quantity
4 g
Type
reactant
Smiles
BrC1=CC=C(OC=2C=C(CBr)C=CC2)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was further heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The toluene layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained crude ether
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on 100 g of silica gel (1:1 mixed solvent of toluene and hexane was used as eluent)
CUSTOM
Type
CUSTOM
Details
to give 3.7 g of the desired ether (the yield was 76% of the
CUSTOM
Type
CUSTOM
Details
theoretical yield)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
FC1=CC=C(C=C1)C(COCC1=CC(=CC=C1)OC1=CC=C(C=C1)Br)(C)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.